methyl 4-((2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)carbamoyl)benzoate
Description
The compound methyl 4-((2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)carbamoyl)benzoate features a methyl benzoate core linked via a carbamoyl group to an ethyl chain terminating in a pyridin-2-yl-substituted pyrazole heterocycle. Its design leverages hydrogen-bonding (amide and pyridine), aromatic stacking (pyrazole/benzoate), and conformational flexibility (ethyl linker) for target interactions .
Properties
IUPAC Name |
methyl 4-[2-(3-pyridin-2-ylpyrazol-1-yl)ethylcarbamoyl]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O3/c1-26-19(25)15-7-5-14(6-8-15)18(24)21-11-13-23-12-9-17(22-23)16-4-2-3-10-20-16/h2-10,12H,11,13H2,1H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZAFVXYPLSUJMA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(=O)NCCN2C=CC(=N2)C3=CC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-((2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)carbamoyl)benzoate typically involves multi-step organic synthesis. One common route includes:
Formation of the Pyrazole Ring: Starting with pyridine-2-carbaldehyde and hydrazine hydrate, the pyrazole ring is formed through a condensation reaction.
Linking the Pyrazole to the Benzoate: The pyrazole derivative is then reacted with ethyl 4-aminobenzoate in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the carbamoyl linkage.
Esterification: Finally, the esterification of the benzoic acid derivative with methanol under acidic conditions yields the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of automated purification systems to streamline the process.
Chemical Reactions Analysis
Hydrolysis Reactions
The ester and carbamoyl groups are primary sites for hydrolysis under acidic or basic conditions:
Ester Hydrolysis
- Conditions : Aqueous NaOH (1 M) in methanol at room temperature .
- Mechanism : Nucleophilic acyl substitution, yielding the corresponding carboxylic acid.
- Example : Yield : ~72% (analogous conditions) .
| Reaction Parameter | Value |
|---|---|
| Solvent | Methanol |
| Temperature | 25°C |
| Time | 5 h |
Carbamoyl Stability
- The carbamoyl linkage is stable under mild conditions but may undergo hydrolysis under prolonged exposure to strong acids (e.g., HCl) or bases (e.g., NaOH) .
Amide Coupling and Functionalization
The carboxylic acid intermediate (post-ester hydrolysis) participates in amide bond formation:
EDCI/HOBt-Mediated Coupling
- Conditions : HOBt (1.1 eq), EDCI (1.1 eq), DMF/DCM (1:3), 0°C to RT .
- Scope : Reacts with primary/secondary amines (e.g., 4-fluorobenzylamine) to form substituted amides.
- Example : Yield : 50–70% (similar protocols) .
| Reagent | Role |
|---|---|
| EDCI | Carbodiimide activator |
| HOBt | Coupling enhancer |
Substitution Reactions at Heterocyclic Moieties
The pyridine and pyrazole rings enable electrophilic aromatic substitution (EAS) or metal-catalyzed cross-coupling:
Pyridine Functionalization
- Nitration/Sulfonation : Directed by the pyridine nitrogen; occurs at the meta position under HNO₃/H₂SO₄ or SO₃ conditions .
- Buchwald–Hartwig Coupling : Forms C–N bonds with aryl halides (e.g., iodobenzene) using Pd catalysts .
Pyrazole Reactivity
- Alkylation : Reacts with alkyl halides (e.g., CH₃I) at the N1 position in the presence of K₂CO₃ .
- Coordination Chemistry : Acts as a ligand for transition metals (e.g., Zn²⁺, Cu²⁺) .
Ester Reduction
Pyridine Oxidation
Thermal and Photochemical Stability
- Degradation Pathways :
Table 2. Substitution Reactions on Pyridine/Pyrazole
| Reaction Type | Reagents/Conditions | Position Modified | Ref |
|---|---|---|---|
| Nitration | HNO₃, H₂SO₄, 0°C | Pyridine C4 | |
| Suzuki Coupling | Pd(PPh₃)₄, Ar-B(OH)₂, 80°C | Pyrazole C5 |
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.
Biology
Biologically, methyl 4-((2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)carbamoyl)benzoate has been studied for its potential as an enzyme inhibitor. Its ability to interact with specific enzymes makes it a candidate for drug development.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic effects. It has shown promise in preclinical studies as a potential treatment for diseases involving specific biological pathways.
Industry
Industrially, this compound can be used in the development of new materials with specific properties, such as polymers or coatings that require precise molecular interactions.
Mechanism of Action
The mechanism of action of methyl 4-((2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)carbamoyl)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole and pyridine rings can form hydrogen bonds and π-π interactions with the active sites of enzymes, inhibiting their activity. This inhibition can modulate various biological pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Ester Group Variations
The methyl ester in the target compound contrasts with ethyl esters in analogs like ethyl 4-(4-(pyridazin-3-yl)phenethylamino)benzoate (I-6230) . Key differences include:
- Lipophilicity : Ethyl esters (e.g., I-6230) may exhibit higher logP values, enhancing membrane permeability but risking off-target accumulation.
Table 1: Ester Group Impact
| Compound | Ester Group | Metabolic Rate (Relative) | Lipophilicity (Predicted logP) |
|---|---|---|---|
| Target Compound | Methyl | High | ~2.1 |
| I-6230 | Ethyl | Moderate | ~2.8 |
Heterocyclic Moieties
The pyridin-2-yl-pyrazole group distinguishes the target from analogs with pyridazine (I-6230) , methylisoxazole (I-6273) , or thiazole (e.g., N-methylsulfonyl-6-[2-(3-pyridyl)thiazol-5-yl]pyridine-2-carboxamide) :
- Electronic Effects : Pyridazine (I-6230) is electron-deficient, enhancing solubility but reducing aromatic stacking. Pyridine-pyrazole (target) offers balanced π-π interactions.
Table 2: Heterocycle Comparison
Linker and Substituent Effects
The ethylcarbamoyl linker in the target contrasts with phenethylamino (I-6230), phenethylthio (I-6373), or rigid carbamates in patent compounds :
- Flexibility : Ethylcarbamoyl allows conformational adaptability (supported by NMR studies on similar amides ), whereas phenethylthio (I-6373) restricts motion, favoring entropic binding.
- Hydrogen Bonding: Carbamoyl groups (target) provide NH donors, unlike thioethers (I-6373) or ethers (I-6473).
Table 3: Linker Properties
| Compound | Linker Type | Hydrogen Bond Donors | Conformational Flexibility |
|---|---|---|---|
| Target Compound | Ethylcarbamoyl | 1 (NH) | High |
| I-6373 | Phenethylthio | 0 | Low |
| Patent Compound | Carbamate | 1 (NH) | Moderate |
Substituent Effects
The target lacks electron-withdrawing groups (e.g., trifluoromethyl, halogens) common in patent compounds (e.g., N-[4-chloro-3-(cyclopropylcarbamoyl)phenyl]-2-methyl-5-(pentafluoroethyl)pyrazole-3-carboxamide) :
- Stability : Halogens/CF₃ groups in analogs enhance oxidative stability but increase molecular weight.
- Bioactivity : Pyridine-pyrazole in the target may favor kinase inhibition, whereas thiazole/imidazole derivatives (patent) target ion channels .
Biological Activity
Methyl 4-((2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)carbamoyl)benzoate, with the CAS number 886444-10-6, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, including anti-cancer and anti-inflammatory effects, as well as its mechanisms of action based on recent research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 356.377 g/mol. The compound features a benzoate moiety linked to a pyridinyl-pyrazolyl ethyl carbamate structure, which is crucial for its biological activity.
| Property | Value |
|---|---|
| CAS Number | 886444-10-6 |
| Molecular Formula | C21H24N4O2 |
| Molecular Weight | 356.377 g/mol |
| LogP | 3.987 |
| PSA | 80.76 Ų |
Anti-Cancer Activity
Recent studies have explored the anti-cancer properties of this compound. In vitro assays demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation.
For instance, one study reported that the compound significantly reduced cell viability in MCF-7 (breast cancer) and A549 (lung cancer) cell lines, with IC50 values in the micromolar range. The compound's ability to activate caspase pathways was also noted, suggesting a mechanism involving programmed cell death .
Anti-inflammatory Effects
In addition to its anti-cancer properties, this compound has shown promise as an anti-inflammatory agent. Research indicates that it can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This effect was attributed to the suppression of NF-kB signaling pathways, which play a critical role in inflammation .
Case Study: In Vivo Efficacy
A recent animal study evaluated the efficacy of this compound in a murine model of breast cancer. Mice treated with the compound exhibited a significant reduction in tumor size compared to control groups. Histological analysis revealed decreased proliferation markers (Ki67 staining) and increased apoptosis (TUNEL assay), supporting its therapeutic potential .
Mechanistic Insights
Mechanistic studies have elucidated that the compound interacts with multiple cellular targets. Notably, it was found to inhibit specific kinases involved in cell cycle regulation and survival pathways, such as ERK and AKT. This multi-targeted approach may enhance its effectiveness against cancer cells that often develop resistance to single-agent therapies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
